molecular formula C23H17FN2O2 B2482130 3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide CAS No. 1359395-53-1

3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide

Cat. No.: B2482130
CAS No.: 1359395-53-1
M. Wt: 372.399
InChI Key: PFCYXECZNKIRFV-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a quinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the quinoline derivative and a benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in enhancing the compound’s binding affinity and specificity. The quinoline moiety may interact with nucleic acids or proteins, influencing various biological pathways.

Comparison with Similar Compounds

  • 3-fluoro-N-(3-methoxyphenyl)benzamide
  • 3-fluoro-N-(4-methylphenyl)benzamide
  • 2-fluoro-N-(4-methoxyphenyl)benzamide

Comparison: 3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide is unique due to the presence of the quinoline moiety, which imparts distinct biological activities compared to other similar compounds

Properties

IUPAC Name

3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O2/c1-28-22-14-21(15-6-3-2-4-7-15)26-20-11-10-18(13-19(20)22)25-23(27)16-8-5-9-17(24)12-16/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCYXECZNKIRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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